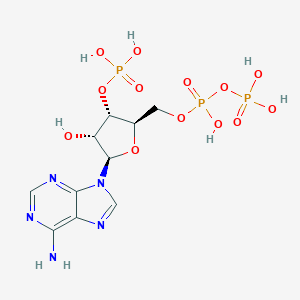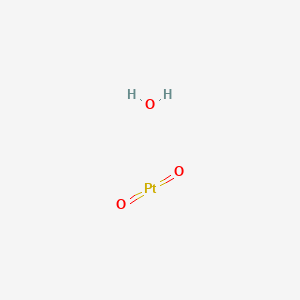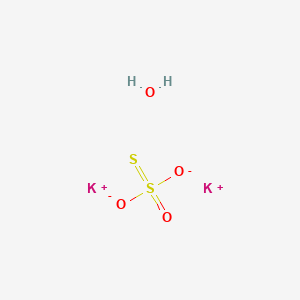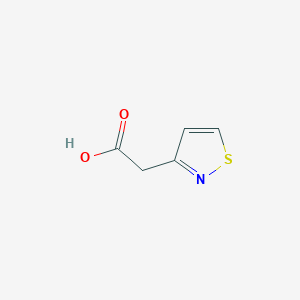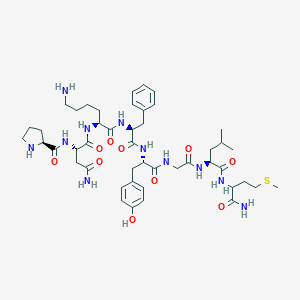
1-(2-Chloroethyl)-3-cyclohexylurea
描述
1-(2-Chloroethyl)-3-cyclohexylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloroethyl group and a cyclohexyl group attached to a urea moiety
准备方法
The synthesis of 1-(2-Chloroethyl)-3-cyclohexylurea typically involves the reaction of cyclohexylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclohexylamine Reaction: Cyclohexylamine is reacted with 2-chloroethyl isocyanate in an inert solvent such as dichloromethane or toluene.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the urea derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
化学反应分析
1-(2-Chloroethyl)-3-cyclohexylurea undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols. Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-Chloroethyl)-3-cyclohexylurea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as an antineoplastic agent due to its ability to alkylate DNA and inhibit cell proliferation.
Biological Research: The compound is used in studies related to cell cycle regulation and apoptosis.
Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-3-cyclohexylurea involves the alkylation of DNA. The chloroethyl group forms covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This results in the disruption of cell division and induces apoptosis in rapidly dividing cells.
相似化合物的比较
1-(2-Chloroethyl)-3-cyclohexylurea can be compared with other similar compounds such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: This compound also contains a chloroethyl group and a cyclohexyl group but has a nitroso group instead of a urea moiety. It is used as an antineoplastic agent with a similar mechanism of action.
Carmustine: Another nitrosourea compound used in chemotherapy, known for its ability to cross the blood-brain barrier and treat brain tumors.
Lomustine: Similar to carmustine, it is used in the treatment of brain tumors and other cancers.
属性
IUPAC Name |
1-(2-chloroethyl)-3-cyclohexylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h8H,1-7H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOZXMXBLXQEBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160887 | |
| Record name | 1-(2-Chloroethyl)-3-cyclohexylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13908-11-7 | |
| Record name | 1-(2-Chloroethyl)-3-cyclohexylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013908117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13908-11-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Chloroethyl)-3-cyclohexylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-CHLOROETHYL)-3-CYCLOHEXYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C001066WH2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the continuous extraction method described in the paper for the purification of 1-(2-Chloroethyl)-3-cyclohexylurea?
A1: The paper focuses on a method to purify this compound by continuously extracting a key precursor, 2-Chloroethyl isocyanate []. This suggests that the presence of unreacted 2-Chloroethyl isocyanate is a significant impurity during the synthesis of this compound. The continuous extraction method likely offers advantages in terms of purity and yield of the final product compared to other purification methods.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(dimethylamino)ethyl]methacrylamide](/img/structure/B75950.png)
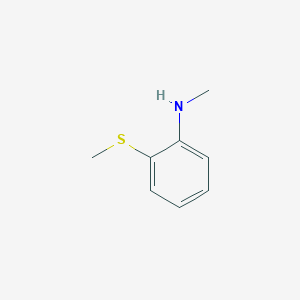
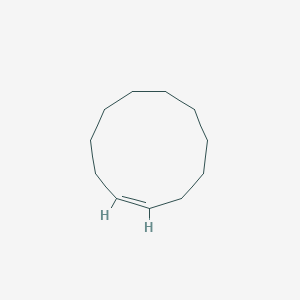

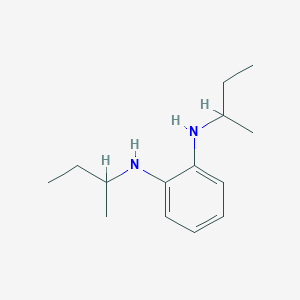
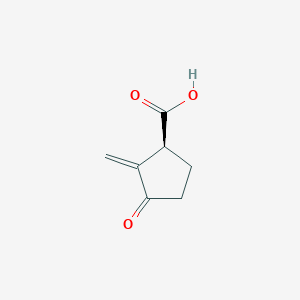
![n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide](/img/structure/B75959.png)

